molecular formula C11H5FIN B13914641 3-Fluoro-2-iodo-1-naphthonitrile

3-Fluoro-2-iodo-1-naphthonitrile

Katalognummer: B13914641
Molekulargewicht: 297.07 g/mol
InChI-Schlüssel: GGYSARXXVDZZGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-Fluoro-2-iodo-1-naphthonitrile typically involves the introduction of fluorine and iodine atoms onto the naphthalene ring. One common method is the halogenation of 1-naphthonitrile, where fluorine and iodine are introduced sequentially under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .

Analyse Chemischer Reaktionen

3-Fluoro-2-iodo-1-naphthonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-iodo-1-naphthonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-iodo-1-naphthonitrile involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

3-Fluoro-2-iodo-1-naphthonitrile can be compared with other halogenated naphthonitriles, such as:

The uniqueness of this compound lies in the combined presence of both fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

Molekularformel

C11H5FIN

Molekulargewicht

297.07 g/mol

IUPAC-Name

3-fluoro-2-iodonaphthalene-1-carbonitrile

InChI

InChI=1S/C11H5FIN/c12-10-5-7-3-1-2-4-8(7)9(6-14)11(10)13/h1-5H

InChI-Schlüssel

GGYSARXXVDZZGS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C(=C2C#N)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.